4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)
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Overview
Description
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) is an organoarsenic compound that has been historically significant in the treatment of infectious diseases such as syphilis. . 4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) is known for its unique structure, which includes arsenic atoms linked in a trimeric form.
Preparation Methods
The synthesis of trimerarsphenamine involves the reaction of arsenic trichloride with aniline derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) undergoes various chemical reactions, including:
Oxidation: It can be oxidized by water radical cations to form quaternary ammonium cations.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halogenoalkanes to form substituted derivatives.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Industry: It has applications in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of trimerarsphenamine involves its interaction with the bacterial cell membrane and proteins. It binds to the thiol groups in proteins, disrupting their function and leading to the death of the bacterial cells. The molecular targets include enzymes involved in cellular respiration and DNA replication .
Comparison with Similar Compounds
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol) is unique compared to other organoarsenic compounds due to its trimeric structure. Similar compounds include:
Arsphenamine (Salvarsan): The parent compound with a simpler structure.
Neosalvarsan: A more soluble derivative of arsphenamine.
Cacodyl: An early organoarsenic compound with a different structure and properties
4,4',4''-(Triarsirane-1,2,3-triyl)tris(2-aminophenol)’s unique trimeric structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
848850-40-8 |
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Molecular Formula |
C18H18As3N3O3 |
Molecular Weight |
549.1 g/mol |
IUPAC Name |
2-amino-4-[2,3-bis(3-amino-4-hydroxyphenyl)triarsiran-1-yl]phenol |
InChI |
InChI=1S/C18H18As3N3O3/c22-13-7-10(1-4-16(13)25)19-20(11-2-5-17(26)14(23)8-11)21(19)12-3-6-18(27)15(24)9-12/h1-9,25-27H,22-24H2 |
InChI Key |
ONVRGHLGSHUFDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As]2[As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)N)O |
Canonical SMILES |
C1=CC(=C(C=C1[As]2[As]([As]2C3=CC(=C(C=C3)O)N)C4=CC(=C(C=C4)O)N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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